3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
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Overview
Description
3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and an imidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with various alkylating reagents. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) . The yields of these reactions can range from 58% to 85% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Halogens, alkyl halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with various molecular targets. For instance, it has been shown to inhibit the growth of certain bacteria and fungi by interfering with their cellular processes . The exact molecular pathways and targets are still under investigation, but it is believed to involve the disruption of cell membrane integrity and inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
- 5H-imidazo[1,2-a]azepine
- Pyrrolopyrazine derivatives
Uniqueness
3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is unique due to its specific fused ring system and the presence of a phenyl group, which contributes to its distinct chemical and biological properties. Compared to similar compounds, it has shown a broader spectrum of antibacterial and antifungal activities .
Properties
IUPAC Name |
3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-5-10(6-3-1)11-9-13-12-7-4-8-14(11)12/h1-3,5-6,9H,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACIVTQGDQPIGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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